molecular formula C13H11N3O7S2 B2733595 3-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID CAS No. 857549-87-2

3-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B2733595
CAS No.: 857549-87-2
M. Wt: 385.37
InChI Key: PKGDGQGNMIOZQM-UHFFFAOYSA-N
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Description

3-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound that features a thiazole ring, a sulfonyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps. One common method starts with the preparation of 4-nitrobenzenesulfonyl chloride, which is then reacted with a thiazole derivative under controlled conditions to form the sulfonyl-thiazole intermediate. This intermediate is further reacted with a carbamoylating agent to introduce the carbamoyl group, followed by the addition of propanoic acid to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimizations for scale, yield, and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

3-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The nitrophenyl group may also participate in electron transfer processes, affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its combination of a thiazole ring, a sulfonyl group, and a nitrophenyl group, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

4-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O7S2/c17-10(5-6-11(18)19)15-13-14-7-12(24-13)25(22,23)9-3-1-8(2-4-9)16(20)21/h1-4,7H,5-6H2,(H,18,19)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGDGQGNMIOZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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